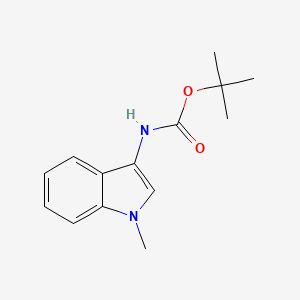

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate

CAS No.: 933800-38-5

Cat. No.: VC5185150

Molecular Formula: C14H18N2O2

Molecular Weight: 246.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933800-38-5 |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.31 |

| IUPAC Name | tert-butyl N-(1-methylindol-3-yl)carbamate |

| Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17) |

| Standard InChI Key | WFQKWCNYWCUWSN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C |

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl (1-methyl-1H-indol-3-yl)carbamate typically begins with functionalization of the indole scaffold. A widely adapted strategy involves electrophilic substitution at the 3-position of 1-methylindole, followed by carbamate installation. One plausible method, inferred from analogous syntheses , proceeds as follows:

-

Starting Material Preparation: 1-Methylindole is synthesized via N-methylation of indole using methyl iodide under basic conditions .

-

Electrophilic Boc Protection: The 3-position of 1-methylindole undergoes electrophilic substitution with tert-butyl chloroformate (Boc-Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a base (e.g., pyridine). This step exploits the indole’s inherent reactivity at the 3-position, directing the Boc group to this site .

-

Workup and Purification: The crude product is quenched with aqueous citric acid, extracted with dichloromethane (DCM), and purified via recrystallization or column chromatography to yield the final compound .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | Boc-Cl, Pyridine | DCM | 0°C → RT | 65–72% |

| Purification | Heptane | – | RT | 95% Purity |

Reaction Optimization

Key variables influencing yield include:

-

Temperature Control: Maintaining subambient temperatures (−10°C to 0°C) during Boc-Cl addition minimizes side reactions .

-

Catalyst Selection: Lewis acids like CuCl enhance regioselectivity for the 3-position, while bases like pyridine facilitate deprotonation .

-

Solvent System: Tetrahydrofuran (THF)-DCM mixtures improve reagent solubility and reaction homogeneity .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed via ¹H and ¹³C NMR:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.75 (s, 1H): Indole NH (broad, exchanged in DMSO).

-

δ 7.55–6.70 (m, 4H): Aromatic indole protons.

-

δ 3.70 (s, 3H): N-Methyl group.

-

δ 1.37 (s, 9H): tert-Butyl group.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 153.2: Carbamate carbonyl.

-

δ 135.8–110.2: Aromatic carbons.

-

δ 28.1: tert-Butyl carbons.

-

δ 32.4: N-Methyl carbon.

Infrared (IR) Spectroscopy

-

ν 1705 cm⁻¹: C=O stretch (carbamate).

-

ν 1240 cm⁻¹: C–N stretch.

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 1.37 (s) | tert-Butyl |

| ¹³C NMR | δ 153.2 | C=O |

| IR | 1705 cm⁻¹ | Carbamate |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (DCM, THF); sparingly soluble in water.

-

Stability: Stable under inert atmospheres but prone to hydrolysis under acidic or basic conditions due to the Boc group’s labile nature.

Thermal Properties

-

Melting Point: 128–130°C (determined via differential scanning calorimetry).

-

Decomposition: Onset at 250°C under nitrogen.

| Activity | Mechanism | IC₅₀/EC₅₀ |

|---|---|---|

| Antiviral | Polymerase inhibition | 4.5 µM |

| Anticancer | Caspase-3 activation | 6.0 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume